molecular formula C24H20Cl2N2O4S2 B2712898 N-[(1Z,4Z)-2,3-dichloro-4-[(4-methylbenzenesulfonyl)imino]-1,2,3,4-tetrahydronaphthalen-1-ylidene]-4-methylbenzene-1-sulfonamide CAS No. 167321-76-8

N-[(1Z,4Z)-2,3-dichloro-4-[(4-methylbenzenesulfonyl)imino]-1,2,3,4-tetrahydronaphthalen-1-ylidene]-4-methylbenzene-1-sulfonamide

Cat. No.: B2712898
CAS No.: 167321-76-8
M. Wt: 535.45
InChI Key: JWEAFZNLVSBOEM-JTFGNLGHSA-N
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Description

N-[(1Z,4Z)-2,3-dichloro-4-[(4-methylbenzenesulfonyl)imino]-1,2,3,4-tetrahydronaphthalen-1-ylidene]-4-methylbenzene-1-sulfonamide is a complex organic compound characterized by its unique structure and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z,4Z)-2,3-dichloro-4-[(4-methylbenzenesulfonyl)imino]-1,2,3,4-tetrahydronaphthalen-1-ylidene]-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the sulfonyl and imino groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z,4Z)-2,3-dichloro-4-[(4-methylbenzenesulfonyl)imino]-1,2,3,4-tetrahydronaphthalen-1-ylidene]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

N-[(1Z,4Z)-2,3-dichloro-4-[(4-methylbenzenesulfonyl)imino]-1,2,3,4-tetrahydronaphthalen-1-ylidene]-4-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-[(1Z,4Z)-2,3-dichloro-4-[(4-methylbenzenesulfonyl)imino]-1,2,3,4-tetrahydronaphthalen-1-ylidene]-4-methylbenzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as inhibiting enzyme activity or modulating receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1Z,4Z)-2,3-dichloro-4-[(4-methylbenzenesulfonyl)imino]-1,2,3,4-tetrahydronaphthalen-1-ylidene]-4-methylbenzene-1-sulfonamide shares similarities with other sulfonyl-imino compounds, such as sulfonylureas and sulfonamides.
  • Sulfonylureas: Known for their use in diabetes treatment due to their ability to stimulate insulin release.

    Sulfonamides: Widely used as antibiotics due to their ability to inhibit bacterial growth.

Uniqueness

What sets this compound apart is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(NZ)-N-[(4Z)-2,3-dichloro-4-(4-methylphenyl)sulfonylimino-2,3-dihydronaphthalen-1-ylidene]-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N2O4S2/c1-15-7-11-17(12-8-15)33(29,30)27-23-19-5-3-4-6-20(19)24(22(26)21(23)25)28-34(31,32)18-13-9-16(2)10-14-18/h3-14,21-22H,1-2H3/b27-23-,28-24-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEAFZNLVSBOEM-JTFGNLGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2C(C(C(=NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C42)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C3=CC=CC=C3/C(=N/S(=O)(=O)C4=CC=C(C=C4)C)/C(C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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